molecular formula C10H13N3O3S B7078792 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one

3-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one

Cat. No.: B7078792
M. Wt: 255.30 g/mol
InChI Key: HPQAURVWXWVNAH-UHFFFAOYSA-N
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Description

3-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one is a heterocyclic compound that features both thiazole and oxadiazole rings. These rings are known for their significant biological activities and are commonly found in various pharmaceutical and agrochemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one typically involves the reaction of thiazole derivatives with oxadiazole precursors. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which forms an ester compound in the early stages of synthesis . This intermediate is then further reacted under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or oxadiazole rings .

Scientific Research Applications

3-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential use in developing new drugs with anti-inflammatory, anticancer, and neuroprotective effects.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one is unique due to its specific combination of thiazole and oxadiazole rings, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-6-7(2)17-9(11-6)4-13-10(14)16-8(12-13)5-15-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQAURVWXWVNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CN2C(=O)OC(=N2)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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